molecular formula C10H11NO5 B2797118 Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 183380-81-6

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate

Cat. No.: B2797118
CAS No.: 183380-81-6
M. Wt: 225.2
InChI Key: LUJDSSIRFZIAEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-hydroxy-3-nitrophenyl)acetate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl (4-hydroxy-3-nitrophenyl)acetate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NH3, RNH2)

Major Products Formed

    Oxidation: Formation of ethyl (4-oxo-3-nitrophenyl)acetate

    Reduction: Formation of ethyl (4-hydroxy-3-aminophenyl)acetate

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used

Comparison with Similar Compounds

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate can be compared with other similar compounds such as:

These comparisons highlight the unique features of ethyl (4-hydroxy-3-nitrophenyl)acetate, such as its ability to undergo specific chemical reactions and its potential biological activities.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJDSSIRFZIAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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